molecular formula C11H20N2O2 B3046493 Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 1251001-32-7

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B3046493
CAS No.: 1251001-32-7
M. Wt: 212.29
InChI Key: VACFVWQUAZOQDH-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-5-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group

Preparation Methods

The synthesis of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-butyl 7-amino-5-azabicyclo[41

Properties

IUPAC Name

tert-butyl 7-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-7-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFVWQUAZOQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136633
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251001-32-7
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251001-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 2
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 4
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 5
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate
Reactant of Route 6
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate

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